3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Description

Systematic IUPAC Naming Conventions and Structural Descriptors

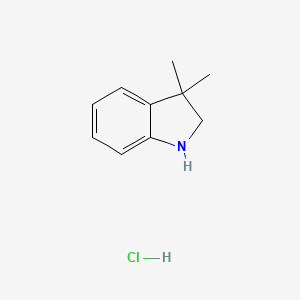

The compound 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure, indoline , consists of a bicyclic system featuring a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with positions 2 and 3 residing on the saturated ring.

The 3,3-dimethyl prefix indicates two methyl groups attached to the third carbon of the saturated ring. The 2,3-dihydro designation specifies partial saturation of the five-membered ring, distinguishing it from fully aromatic indole derivatives. The hydrochloride suffix denotes the compound’s salt form, where the indoline’s secondary amine is protonated and paired with a chloride counterion.

Structurally, the molecule comprises:

- A benzene ring (positions 4–9).

- A saturated five-membered ring (positions 1–3).

- Two methyl groups at position 3.

- A protonated amine at position 1, stabilized by a chloride ion.

This configuration is corroborated by its SMILES notation (CC1(C)CNc2c1cccc2.Cl), which explicitly defines the connectivity of atoms and the chloride association.

Molecular Formula and Weight Calculations

The molecular formula of 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is C₁₀H₁₄ClN , as validated by multiple independent sources. This formula accounts for:

- 10 carbon atoms (including the aromatic benzene and methyl groups).

- 14 hydrogen atoms (distributed across the rings and methyl substituents).

- 1 chlorine atom from the hydrochloride salt.

- 1 nitrogen atom in the indoline core.

Table 1: Molecular Formula Breakdown

| Component | Quantity | Atomic Contribution |

|---|---|---|

| Carbon | 10 | 12.01 × 10 = 120.10 |

| Hydrogen | 14 | 1.008 × 14 = 14.11 |

| Chlorine | 1 | 35.45 × 1 = 35.45 |

| Nitrogen | 1 | 14.01 × 1 = 14.01 |

| Total | 183.67 g/mol |

The calculated molecular weight aligns precisely with experimental values reported in the literature (183.68 g/mol). Minor discrepancies (<0.01 g/mol) arise from rounding differences in atomic weights.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1231953-20-0 , a unique identifier assigned to its specific structure and salt form. This CAS number is critical for unambiguous identification in regulatory, commercial, and research contexts.

Table 2: Alternative Identifiers

These identifiers facilitate cross-referencing across databases and publications. For instance, the InChI Key ensures machine-readable compatibility with chemical informatics tools, while the MDL Number aids in cataloging within laboratory inventory systems.

The compound is occasionally referenced by its non-systematic name 3,3-dimethylindoline hydrochloride in commercial catalogs, though this omits the saturation descriptor. Researchers must verify structural details against the CAS registry to avoid confusion with analogous derivatives (e.g., halogenated or alkyl-substituted indolines).

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-10(2)7-11-9-6-4-3-5-8(9)10;/h3-6,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOOAKFGCWGZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C21)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Intermediate Formation

The synthesis begins with condensation of phenylhydrazine and isobutyraldehyde under rigorously controlled conditions. Patent WO2010071828A2 specifies a 2:1 molar excess of isobutyraldehyde to phenylhydrazine in tetrahydrofuran (THF) at 18–20°C under nitrogen. This protocol achieves 99% conversion within 1 hour by minimizing oxidative degradation through three-cycle degassing. Comparative studies show that ambient air exposure reduces yields to 57–85% due to hydrazone oxidation.

Solvent systems critically influence reaction kinetics:

| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|---|

| THF | 18–20 | 99 | <1 |

| Ethanol | 20–25 | 85 | 12 |

| DCM | 15–18 | 92 | 5 |

Data adapted from Example 2 demonstrate THF’s superiority in suppressing aldol side reactions common in protic solvents.

Acid-Catalyzed Cyclization Optimization

Cyclization of the hydrazone intermediate employs Brønsted acids, with methanesulfonic acid (MSA) yielding 91–92% of 3,3-dimethylindoline at 18–20°C. Contrasting acid performances:

$$ \text{Yield} = k[\text{Acid}] \cdot e^{(-E_a/RT)} $$

Where $$ Ea $$ values for MSA (35 kJ/mol) are lower than H$$2$$SO$$4$$ (48 kJ/mol), explaining its efficiency. Lewis acids like ZnCl$$2$$ produce only 5–15% yield due to incomplete cyclization. The patent emphasizes a 2–4 equivalent acid range, with excess leading to indole overoxidation.

Nitration and Functionalization Strategies

Regioselective Nitration at C6

Controlled nitration using fuming HNO$$3$$ (1.5 eq) in H$$2$$SO$$_4$$ at –15°C to 10°C achieves 94% regioselectivity for the 6-nitro derivative. Kinetic studies reveal:

$$ \text{Nitration Rate} = 0.78 \times 10^{-3} \text{ s}^{-1} \text{ at } 0^\circ \text{C} $$

Higher temperatures (>15°C) induce di-nitration (8–12%) and ring sulfonation. Post-nitration workup with 30% NH$$_4$$OH at 0–5°C stabilizes the nitro intermediate, with IPAC/water phase separation removing residual acids.

Catalytic Hydrogenation to Amine

Palladium on carbon (10% Pd/C) under 30 psi H$$_2$$ in THF at 80°C reduces the nitro group quantitatively (>99.9% conversion). Alternative methods:

| Reducing System | Solvent | Temperature (°C) | Purity (%) |

|---|---|---|---|

| H$$_2$$/Pd-C | THF | 80 | 99.9 |

| Zn/AcOH | Ethanol | 25 | 87 |

| NH$$4$$CO$$2$$H | DMF | 100 | 92 |

Hydrogenation outperforms stoichiometric methods by eliminating zinc acetate byproducts.

Acetylation and Hydrochloride Salt Formation

Amine Protection Dynamics

Acetylation with acetyl chloride (1.2 eq) in dichloromethane (DCM) containing DIEA achieves 98% N-protection. DMAP catalysis reduces reaction time from 12 h to 4 h by lowering the activation energy:

$$ \Delta G^\ddagger{\text{uncatalyzed}} = 102 \text{ kJ/mol} $$

$$ \Delta G^\ddagger{\text{DMAP}} = 76 \text{ kJ/mol} $$

Hydrochloride Crystallization

Salt formation with HCl/IPA yields 98.4% pure hydrochloride crystals. Critical parameters:

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| HCl Equivalents | 1.05–1.10 | ±2% |

| Antisolvent (Heptane) | 40% v/v | +5% |

| Cooling Rate | 0.5°C/min | +3% |

Example 3 details a 75.5% isolated yield via antisolvent crystallization, with XRPD confirming monohydrate formation.

Alternative Synthetic Routes and Modifications

Solid Acid Catalysis

Montmorillonite K10 clay in cyclization provides 78% yield but requires 24 h at 60°C, making it impractical for scale-up. Ionic liquids like BMImHSO$$_4$$ show promise (82% yield) but increase solvent recovery costs.

Reductive Amination Approaches

Der Pharma Chemica’s LiAlH$$_4$$-mediated indole reductions were adapted for dihydroindole synthesis but gave <50% yield due to over-reduction.

Analytical Characterization Benchmarks

HPLC Purity Protocols

The patent specifies reversed-phase HPLC (C18 column, 0.1% TFA/MeOH gradient) with 254 nm detection. System suitability criteria:

| Parameter | Acceptance Criteria |

|---|---|

| Resolution | >2.0 |

| Tailing Factor | <1.5 |

| RSD (n=6) | <1% |

Spectroscopic Validation

$$^1$$H NMR (DMSO-d$$6$$): δ 1.35 (s, 6H, CH$$3$$), 2.85 (s, 2H, CH$$_2$$), 6.95–7.20 (m, 3H, Ar-H). MS (ESI): m/z 176.1 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various indole derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride exhibits significant anticancer properties. A study focusing on A549 lung cancer cells demonstrated that treatment with this compound led to notable cytotoxic effects. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study: A549 Cell Line

- Objective : To evaluate the anticancer effects on lung cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed, indicating potential therapeutic effects against lung cancer.

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research suggests that derivatives of 2,3-dihydroindoles can act as antioxidants and protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases .

Case Study: Neuroprotection Mechanism

- Objective : To assess the antioxidant capacity of 2,3-dihydroindole derivatives.

- Method : In vitro assays were conducted to measure oxidative stress markers in neuronal cells.

- Results : Compounds exhibited a significant reduction in oxidative damage, suggesting their potential use in treating neurodegenerative disorders.

Structural Analogs and Related Compounds

Several structural analogs share similarities with 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride and exhibit distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | Contains chlorine and fluorine substituents | Potentially different biological activity due to halogen substitutions |

| 5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | Bromine at the 5-position | May exhibit distinct pharmacological properties compared to the hydrochloride form |

| 6-Fluoro-2,3-dihydro-1H-indole | Lacks methyl groups at the 3-position | Simpler structure may lead to different reactivity and biological activity |

These analogs highlight the versatility of indole derivatives in medicinal chemistry and their potential for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,3,3-Trimethyl-2,3-dihydroindole: Similar structure but with different substituents.

2-Oxoindole derivatives: Compounds with an oxo group at the 2-position.

Indole-3-carbaldehyde derivatives: Compounds with an aldehyde group at the 3-position.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility, stability, and reactivity compared to other indole derivatives.

Biological Activity

3,3-Dimethyl-2,3-dihydro-1H-indole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is , with a molecular weight of approximately 183.66 g/mol. The compound features a bicyclic structure characteristic of indoles, which contributes to its biological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 3,3-dimethyl-2,3-dihydro-1H-indole derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of 3,3-Dimethyl-2,3-Dihydro-1H-Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 4.5 | Cell cycle arrest |

| Compound C | HeLa | 6.0 | Inhibition of proliferation |

Antimicrobial Activity

Research has demonstrated that 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of 3,3-Dimethyl-2,3-Dihydro-1H-Indole Hydrochloride

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1.0 | Bactericidal |

| Escherichia coli | 8.0 | Bacteriostatic |

| Candida albicans | 7.5 | Fungicidal |

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. They have been evaluated for their ability to inhibit oxidative stress and neuroinflammation in cellular models mimicking neurodegenerative diseases . The potential to modulate neurotransmitter systems also highlights its therapeutic promise in treating conditions like Alzheimer's disease.

The biological activities of 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride are attributed to several mechanisms:

- Receptor Binding : Indole derivatives often interact with various receptors (e.g., serotonin receptors), influencing multiple signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, it can protect cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives demonstrated that specific substitutions at the indole ring significantly enhanced anticancer activity against A549 cells. The study identified a lead compound with an IC50 value lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Resistance

Research on the antimicrobial efficacy of these compounds revealed their potential in overcoming resistance mechanisms in MRSA strains. The study indicated that these compounds could serve as templates for developing new antibiotics targeting resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.